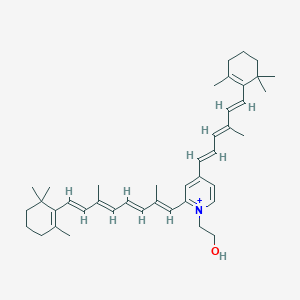

N-retinylidene-N-retinylethanolamine

描述

. It is a major component of lipofuscin, a fluorescent material that accumulates in the lysosomes of the retinal pigment epithelium (RPE) in the human eye. This compound has garnered significant interest due to its role in age-related macular degeneration (AMD) and other retinal diseases.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: N-retinylidene-N-retinylethanolamine can be synthesized through the reaction of retinol with ethanolamine under acidic conditions. The reaction typically involves heating the mixture to facilitate the condensation process.

Industrial Production Methods: On an industrial scale, the compound is produced using similar chemical synthesis methods but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and purification systems are employed to achieve the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can also be performed, although they are less common.

Substitution Reactions: Substitution reactions involving the replacement of functional groups within the molecule can occur under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various oxidized forms of this compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups.

科学研究应用

Scientific Research Applications

- Retinal Degeneration Studies

- Calcium Dynamics in Retinal Cells

-

Photo-oxidative Stress Mechanisms

- The photo-oxidation of A2E under high-energy visible light has been shown to generate reactive oxygen species (ROS), contributing to oxidative stress in RPE cells. This process is critical for understanding how light exposure exacerbates retinal damage and may inform protective strategies against light-induced injury .

-

Investigating Lipofuscin Accumulation

- A2E is a major component of lipofuscin, and studies have quantified its levels in different regions of human RPE to understand its accumulation patterns better. Such research indicates that while lipofuscin levels are higher centrally, A2E levels increase peripherally, suggesting differential roles in retinal health .

-

Therapeutic Potential

- The cytotoxic effects of A2E have prompted investigations into potential therapeutic interventions aimed at reducing its accumulation or mitigating its harmful effects. For instance, compounds that target oxidative stress pathways or enhance autophagy may provide protective benefits against A2E-induced damage .

Case Studies

作用机制

N-retinylidene-N-retinylethanolamine exerts its effects through its interaction with the retinal pigment epithelium (RPE). The compound accumulates in the lysosomes of RPE cells, leading to phototoxicity and oxidative stress, which contribute to retinal degeneration. The molecular targets and pathways involved include the generation of reactive oxygen species (ROS) and the activation of inflammatory pathways.

相似化合物的比较

A2PE

A2PE-H2

A2PE-retinol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

N-retinylidene-N-retinylethanolamine (A2E) is a significant bis-retinoid compound primarily associated with age-related macular degeneration (AMD) and is a major component of lipofuscin, a pigment that accumulates in retinal pigment epithelial (RPE) cells. This article explores the biological activity of A2E, focusing on its mechanisms, effects on cellular processes, and implications for retinal health.

1. Chemical Structure and Formation

A2E is formed through the condensation of all-trans retinal with phosphatidylethanolamine, leading to its accumulation in RPE cells. This process is facilitated by the enzyme lecithin:retinol acyltransferase (LRAT), which plays a crucial role in retinol metabolism and storage . The structure of A2E contributes to its phototoxic properties, particularly under high-energy visible (HEV) light exposure, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage .

2.1 Calcium Homeostasis Disruption

Recent studies have shown that A2E influences calcium dynamics within RPE cells. Exposure to blue light increases cytosolic calcium levels, while A2E treatment further elevates these levels in the cytoplasm but decreases them in mitochondria and lysosomes. This disruption can lead to mitochondrial dysfunction and cell death, highlighting A2E's role in promoting oxidative stress .

2.2 Induction of Inflammation

A2E has been implicated in inflammatory responses within the retina. It activates various nuclear receptors such as retinoic acid receptors (RAR), peroxisome proliferator-activated receptors (PPAR), and retinoid X receptors (RXR). These interactions can enhance the expression of pro-inflammatory cytokines like IL-6 and IL-8, contributing to the pathogenesis of AMD .

3.1 Lipofuscin Accumulation and AMD

Research indicates that A2E accumulation correlates with the progression of AMD. In a study involving RPE cells, it was demonstrated that A2E aggregates contribute to lipofuscin formation, which is associated with cellular aging and degeneration . The phototoxic effects of A2E lead to cell death through mechanisms involving oxidative stress and inflammation.

3.2 Autophagy and A2E Clearance

Studies have explored the potential for NMDA receptor antagonists like memantine and ifenprodil to enhance autophagy in RPE cells, promoting the degradation of accumulated A2E. These findings suggest that pharmacological interventions targeting autophagy could be beneficial in managing AMD by facilitating the clearance of toxic compounds like A2E .

4. Comparative Analysis

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound (A2E) | Induces oxidative stress, inflammation; promotes lipofuscin accumulation | Major contributor to AMD pathology |

| N-retinylidene-N-retinol | Less cytotoxic; involved in visual cycle | Does not contribute significantly to lipofuscin |

| N-retinylidene-N-retinylmethanol | Exhibits lower fluorescence than A2E | Potentially less harmful than A2E |

5. Conclusion

The biological activity of this compound (A2E) is characterized by its significant role in retinal health, particularly concerning age-related macular degeneration. Its ability to disrupt calcium homeostasis, induce inflammation, and contribute to lipofuscin accumulation underscores its importance as a target for therapeutic intervention. Ongoing research into autophagy modulation presents promising avenues for mitigating the detrimental effects associated with A2E accumulation.

化学反应分析

Formation and Biosynthetic Reactions

A2E forms through sequential reactions involving retinal isomers and phosphatidylethanolamine (PE):

This pathway occurs in photoreceptor outer segments, with subsequent phagocytic transfer to retinal pigment epithelium (RPE) lysosomes .

Oxidation Reactions and Phototoxicity

A2E undergoes light-induced oxidation, generating reactive intermediates:

Oxidation Pathways

-

Singlet oxygen-mediated oxidation : Blue light (430–490 nm) excitation produces reactive oxygen species (ROS), including - OH and O₂- ⁻

-

Epoxidation : Formation of epoxide derivatives at conjugated double bonds

-

Carbonyl group generation : Oxidative cleavage produces aldehydes/ketones

Key Consequences

-

Mitochondrial membrane depolarization (EC₅₀ = 310 pmoles/mm² in mature RPE)

-

NF-κB and AP-1 pathway activation, increasing VEGF/IL-6/IL-8 expression

Redox Interactions with Retinoid Metabolism

A2E modulates retinaldehyde homeostasis through competitive interactions:

Degradation and Clearance Pathways

A2E’s stability in lysosomes contributes to its accumulation:

Hydrolytic Pathways

-

pH-dependent isomerization to iso-A2E (t₁/₂ = 14 days at pH 4.5)

-

Limited esterase-mediated cleavage (≤12% over 72 hrs in vitro)

Autophagic Clearance

属性

IUPAC Name |

2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H58NO/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3/q+1/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWFMRDPTDEJJA-FAXVYDRBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC(=[N+](C=C2)CCO)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H58NO+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173449-96-2, 147427-87-0 | |

| Record name | N-Retinyl-N-retinylidene ethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173449962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-RETINYL-N-RETINYLIDENE ETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJT7M2994G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Retinylidene-N-retinylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。